Sulfo-Cyanine3NHSEster

Description

Contextualization within Fluorescent Probes and Cyanine (B1664457) Dye Families

Sulfo-Cyanine3 NHS Ester belongs to the cyanine dye family, a class of synthetic dyes known for their high extinction coefficients and tunable fluorescence properties. lumiprobe.com The "Cyanine3" designation indicates its specific spectral properties, absorbing light maximally around 555 nm and emitting fluorescence at approximately 570 nm, which falls in the yellow-orange region of the visible spectrum. vnir.lifeaatbio.com Structurally, cyanine dyes feature two nitrogen-containing heterocyclic nuclei connected by a polymethine bridge. lumiprobe.com

The "Sulfo-" prefix is a critical feature, signifying the presence of sulfonate groups on the dye molecule. creative-diagnostics.com These groups impart high water solubility, a crucial characteristic for biological applications. lumiprobe.comcreative-diagnostics.com The family of fluorescent probes is broad, encompassing organic dyes, biological fluorophores, and quantum dots. thermofisher.com Sulfo-Cyanine3 NHS Ester falls into the category of organic dyes, which are valued for their brightness, photostability, and the ability to be chemically modified for specific targeting. nih.gov

Fundamental Role as a Water-Soluble, Amino-Reactive Fluorophore

The defining characteristics of Sulfo-Cyanine3 NHS Ester are its water solubility and its reactivity towards primary amines. The sulfonate groups make the dye highly soluble in aqueous solutions, eliminating the need for organic co-solvents that can be detrimental to the structure and function of many biomolecules, particularly proteins. vnir.lifeglpbio.comibiantech.com This property is especially advantageous when working with proteins that have low solubility or are prone to denaturation in the presence of organic solvents. vnir.lifeglpbio.commedkoo.com

The N-hydroxysuccinimide (NHS) ester functional group makes the dye "amine-reactive." aatbio.combiotium.com This group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides. biotium.comaxispharm.com The reaction, which is most efficient at a pH of around 8.5 to 9.0, forms a stable, covalent amide bond, permanently attaching the fluorescent dye to the target molecule. aatbio.combiotium.com

Comparative Analysis with Analogous and Alternative Fluorescent Reagents in Research Applications

Sulfo-Cyanine3 NHS Ester is often compared with its non-sulfonated counterpart, Cyanine3 (Cy3) NHS Ester, and other spectrally similar dyes like Alexa Fluor 555 and DyLight 549. glpbio.commedkoo.com While spectral properties are nearly identical between the sulfonated and non-sulfonated versions, the primary difference lies in their solubility. lumiprobe.com The non-sulfonated Cy3 NHS ester requires an organic co-solvent for labeling reactions in aqueous environments and is more prone to aggregation. lumiprobe.comaatbio.com

The addition of sulfonate groups in Sulfo-Cyanine3 not only enhances water solubility but also reduces the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching. glenresearch.com However, it's noted that at high labeling ratios, Sulfo-Cy3 can still exhibit self-quenching. axispharm.com For applications requiring very bright conjugates for low-abundance targets, alternative dyes like Alexa Fluor 555 might be recommended as they can be attached at higher molar ratios without significant self-quenching. axispharm.com

Here is a comparative table of Sulfo-Cyanine3 NHS Ester and its common alternatives:

| Feature | Sulfo-Cyanine3 NHS Ester | Cyanine3 (Cy3) NHS Ester | Alexa Fluor 555 NHS Ester |

| Excitation Max (nm) | ~555 nm vnir.lifeaxispharm.com | ~555 nm aatbio.com | ~555 nm |

| Emission Max (nm) | ~570 nm vnir.life | ~569 nm aatbio.com | ~565 nm |

| Water Solubility | High lumiprobe.comglpbio.com | Low aatbio.com | High lumiprobe.com |

| Amine-Reactive Group | NHS Ester aatbio.com | NHS Ester aatbio.com | NHS Ester lumiprobe.com |

| Key Advantage | High water solubility, no organic co-solvent needed. vnir.life | Established dye. | High photostability and brightness, less quenching at high labeling ratios. axispharm.com |

| Primary Application | Labeling proteins, peptides, and oligonucleotides in aqueous solutions. glpbio.comaatbio.com | General biomolecule labeling, often requiring co-solvents. life-ilab.com | Applications requiring high brightness and photostability. lumiprobe.com |

This table provides a general comparison. Specific properties can vary slightly by manufacturer.

Overview of Versatility in Biological and Chemical Systems

The properties of Sulfo-Cyanine3 NHS Ester lend it to a wide range of applications in both biological and chemical research. Its primary use is in the fluorescent labeling of biomolecules. aatbio.com This includes:

Protein and Antibody Labeling: Covalently attaching to lysine residues to track proteins in applications like immunofluorescence, flow cytometry, and western blotting. aatbio.comaatbio.com

Oligonucleotide and DNA Labeling: Labeling amine-modified nucleic acids for use in techniques such as fluorescence in situ hybridization (FISH). aatbio.com

Peptide Labeling: Fluorescently tagging peptides for various biochemical and cellular studies. aatbio.com

A key application is in cell surface protein labeling. Because the charged sulfonate groups prevent the dye from crossing cell membranes, Sulfo-Cyanine3 NHS Ester can be used to specifically label proteins on the exterior of living cells. nih.gov This has been utilized in studies to identify substrates of cell surface proteases. nih.gov The dye's fluorescence is stable over a broad pH range (pH 4-10), making it suitable for a variety of biologically relevant conditions. aatbio.comaxispharm.com

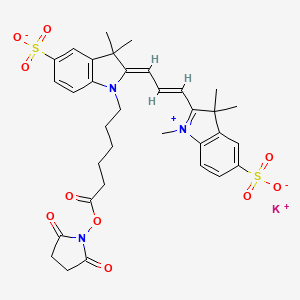

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H38KN3O10S2 |

|---|---|

Molecular Weight |

751.9 g/mol |

IUPAC Name |

potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Sulfo Cyanine3 Nhs Ester Conjugates

Principles of N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Bioconjugation

The foundation of using Sulfo-Cyanine3 NHS ester for labeling lies in the well-established chemistry of N-Hydroxysuccinimide (NHS) esters. This method is one of the most common strategies for bioconjugation due to its relative simplicity, selectivity, and the stability of the resulting bond. glenresearch.com

Covalent Reaction with Primary Amine Groups (α-Amines and ε-Lysine Amines)

NHS esters, including Sulfo-Cyanine3 NHS ester, selectively react with primary aliphatic amine groups. creative-proteomics.comglenresearch.com In proteins and peptides, these primary amines are predominantly found at the N-terminus (α-amino group) and on the side chain of lysine (B10760008) residues (ε-amino group). creative-proteomics.commdpi.com The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. creative-proteomics.com

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com The reaction with primary amines is most efficient under neutral to slightly alkaline conditions, typically in a pH range of 7.2 to 9.0. thermofisher.comwindows.net At these pH levels, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable. thermofisher.commdpi.com The pKa of the α-amino group at the N-terminus is generally lower (around 8) than that of the ε-amino group of lysine (around 10). This difference can sometimes be exploited to achieve a degree of site-selectivity by carefully controlling the reaction pH. mdpi.com

Mechanism of Stable Amide Bond Formation

The reaction between the Sulfo-Cyanine3 NHS ester and a primary amine proceeds through a two-step mechanism:

Nucleophilic Attack: The unprotonated primary amine acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient, unstable tetrahedral intermediate. glenresearch.comresearchgate.net

Elimination of the Leaving Group: The tetrahedral intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) moiety as a leaving group and the formation of a highly stable amide bond between the Sulfo-Cyanine3 dye and the biomolecule. creative-proteomics.comglenresearch.comacs.org

This newly formed amide bond is identical to the peptide bonds found naturally in proteins, contributing to its high stability under physiological conditions. The released NHS is a weak acid. glenresearch.com

Methodologies for Aqueous Solution Labeling and Conjugation Efficiency Optimization

The water-soluble nature of Sulfo-Cyanine3 NHS ester simplifies the labeling process in aqueous buffers. genexismolekule.comibiantech.com However, several factors must be considered to ensure efficient and successful conjugation.

Optimization of Dye-to-Biomolecule Molar Ratios for Specific Applications

The degree of labeling (DOL), or the number of dye molecules conjugated to each biomolecule, is a critical parameter that can significantly impact the performance of the final conjugate. The DOL is controlled by adjusting the molar ratio of the Sulfo-Cyanine3 NHS ester to the biomolecule in the reaction mixture.

Starting Ratios: A common starting point for optimizing the labeling of antibodies is a dye-to-protein molar ratio of 10:1. aatbio.comaatbio.com However, the optimal ratio can vary depending on the specific protein and the desired application, with ratios from 5:1 to 20:1 often tested. aatbio.com

Effects of Over-labeling vs. Under-labeling:

Over-labeling: Can lead to a decrease in the biological activity of the protein, such as the binding affinity of an antibody. aatbio.com It can also cause aggregation of the conjugate, especially with non-sulfonated dyes. The sulfonation of Sulfo-Cyanine3 helps to mitigate this aggregation. glenresearch.com

Under-labeling: Results in a conjugate with reduced fluorescence intensity and, consequently, lower sensitivity in detection assays. aatbio.com

Application-Specific Optimization: The ideal DOL depends on the intended use. For instance, in fluorescence microscopy, a higher DOL might be desirable for a brighter signal, whereas for applications where biological function is paramount, a lower DOL might be necessary to preserve activity. Optimization often involves reacting the biomolecule with several different molar ratios of the dye and then purifying and testing the resulting conjugates to find the best balance of fluorescence and function. google.com

Strategies for Site-Specific Conjugation

While the reaction of NHS esters with primary amines is relatively specific, the presence of multiple lysine residues on the surface of most proteins leads to a heterogeneous mixture of conjugates with the dye attached at various positions. For certain applications, such as FRET studies or the creation of highly defined bioconjugates, site-specific labeling is desirable.

Achieving site-specific conjugation with an NHS ester like Sulfo-Cyanine3 typically involves modifying the biomolecule to introduce a unique primary amine at a specific location. This can be accomplished through various protein engineering techniques:

Introduction of Unnatural Amino Acids: Genetically encoding an unnatural amino acid with a unique amine-containing side chain at a specific position in the protein sequence.

Enzymatic Modification: Using enzymes to introduce a primary amine at a specific site.

Controlled Chemical Modification: Exploiting differences in the reactivity of specific amino acid side chains to introduce a primary amine.

Alternatively, heterobifunctional crosslinkers can be employed in a two-step process. windows.net For example, a protein can first be reacted with a crosslinker that targets a different functional group (e.g., a sulfhydryl group on a cysteine residue) and subsequently presents a primary amine for reaction with the Sulfo-Cyanine3 NHS ester. This approach allows for more precise control over the location of the dye on the biomolecule.

Chemical Tagging Approaches (e.g., Lysine-Cysteine-Lysine (KCK) Tag)

The specific targeting of fluorescent dyes to proteins is a central goal in bioconjugation. While Sulfo-Cyanine3 NHS Ester reliably labels proteins, its reactivity with all accessible lysine residues can result in heterogeneous products. nih.gov In contrast, other tagging strategies have been developed for more site-specific labeling. One such strategy involves the Lysine-Cysteine-Lysine (KCK) tag.

The primary purpose of the KCK tag is to enhance the labeling efficiency of maleimide-based fluorescent dyes. biorxiv.orgresearchgate.netnih.gov The two lysine residues in the tag flank the central cysteine and lower its pKa, thereby increasing the reactivity of its thiol group with a maleimide (B117702) moiety. biorxiv.orgresearchgate.net

It is crucial to distinguish between the chemistries involved:

Sulfo-Cyanine3 NHS Ester reacts with primary amines (e.g., on lysine). aatbio.com

Maleimide dyes react with thiol groups (e.g., on cysteine). nih.gov

Therefore, the KCK tag is not a specific target for NHS ester dyes in the way it is for maleimide dyes. However, a protein engineered to contain a KCK tag can still be labeled by Sulfo-Cyanine3 NHS Ester. The dye will react with the primary amine groups on the two lysine residues within the tag, as well as with other surface-exposed lysines on the protein. biorxiv.orgnih.gov For instance, in studies analyzing the DNA-binding protein ParB, researchers used Sulfo-Cyanine3 NHS Ester to nonspecifically label KCK-tagged ParB to visualize its recruitment onto DNA via fluorescence microscopy. nih.gov

Research has shown that even short tags like KCK can have significant and unexpected effects on protein function. biorxiv.orgnih.gov Studies on the ParB protein revealed that the presence of a KCK-tag substantially altered its DNA compaction rates in vitro. biorxiv.orgbiorxiv.org This highlights that the assumption of a tag being functionally inert must be carefully validated for each specific protein and application. nih.govbiorxiv.org

| Labeling Chemistry | Reactive Group on Dye | Target Residue on Protein | Common Tag |

| Amine-Reactive | N-Hydroxysuccinimide (NHS) Ester | Lysine (ε-amine), N-terminus (α-amine) | N/A |

| Thiol-Reactive | Maleimide | Cysteine (thiol) | KCK Tag (enhances reactivity) |

Selective Labeling of Engineered Proteins

A significant challenge in using NHS esters for protein modification is controlling the site of labeling. nih.gov Since most proteins have numerous lysine residues on their surface, reaction with a dye like Sulfo-Cyanine3 NHS Ester can produce a heterogeneous mixture of conjugates with varying numbers of dyes attached at different locations. nih.gov This can compromise the protein's structure and function. nih.gov

To overcome this, selective labeling strategies involving protein engineering have been developed. One such advanced method is "amine landscaping". howarthgroup.org This approach involves rationally designing the protein's primary sequence to control the location of reactive amine groups. The process typically includes:

Identifying and removing native, surface-exposed lysine residues that are not critical for the protein's structure or function through site-directed mutagenesis.

Introducing a single lysine residue at a specific, desired location on the protein surface where the fluorescent label will not interfere with its biological activity.

By engineering a protein with a single, strategically placed reactive lysine, its conjugation with Sulfo-Cyanine3 NHS Ester becomes highly selective. This results in a homogeneous population of protein-dye conjugates, labeled at a precise location with a 1:1 stoichiometry. This method has been successfully used to create fluorescently labeled streptavidin with maximal brightness while preserving its ultrastable biotin-binding capability. howarthgroup.org

Synthetic Integration into Nucleotide Analogs for Nucleic Acid Labeling

Sulfo-Cyanine3 NHS Ester is also a valuable tool for the fluorescent labeling of nucleic acids. This is achieved primarily through two distinct strategies: the post-synthetic conjugation to amine-modified oligonucleotides and the enzymatic incorporation of pre-labeled nucleotide analogs.

Post-Synthetic Conjugation: This method involves the chemical synthesis of an oligonucleotide that incorporates a nucleotide modified with a primary amine group. glenresearch.com This amine-modified oligonucleotide is then purified and subsequently reacted with Sulfo-Cyanine3 NHS Ester. The NHS ester reacts with the primary amine on the oligonucleotide to form a stable covalent amide bond. glenresearch.combroadpharm.com The reaction is typically carried out in a buffer with a pH of around 9.0 to facilitate the deprotonation of the amine, making it more nucleophilic. glenresearch.com After the reaction, the labeled oligonucleotide is purified from the excess, unreacted dye. glenresearch.com

Enzymatic Incorporation of Nucleotide Analogs: A more direct method for labeling DNA involves the use of nucleotide analogs that are already conjugated to the fluorescent dye. lumiprobe.com This involves the synthesis of a modified deoxyribonucleoside triphosphate, such as sulfo-Cyanine3-dUTP. lumiprobe.com In this analog, the Sulfo-Cyanine3 dye is attached to the C5 position of the uracil (B121893) base via a linker arm.

These fluorescently labeled dNTPs can serve as substrates for DNA polymerases during enzymatic DNA synthesis reactions like PCR or reverse transcription. lumiprobe.com The polymerase incorporates the fluorescent nucleotide analog directly into the growing DNA strand, resulting in a fluorescently labeled DNA probe. lumiprobe.com This method is widely used for applications such as generating probes for fluorescence in situ hybridization (FISH) and microarrays. aatbio.com

| Labeling Strategy | Description | Key Components |

| Post-Synthetic Conjugation | Chemical reaction between an amine-modified oligonucleotide and Sulfo-Cyanine3 NHS Ester after the oligonucleotide has been synthesized. | Amine-modified oligonucleotide, Sulfo-Cyanine3 NHS Ester, pH 9.0 buffer. |

| Enzymatic Incorporation | Use of a DNA polymerase to incorporate a fluorescently pre-labeled nucleotide triphosphate into a new DNA strand. | sulfo-Cyanine3-dUTP, DNA polymerase, DNA template, primers. |

Advanced Spectroscopic and Photophysical Characterization in Research Contexts

Photostability and Fluorescence Retention in Diverse Experimental Conditions

A crucial attribute for any fluorophore used in applications like fluorescence microscopy and single-molecule studies is its photostability. Sulfo-Cyanine3 is recognized for its excellent photostability, which allows for prolonged or repeated imaging without significant loss of signal. axispharm.com This inherent resistance to photobleaching ensures that the fluorophore can withstand the high-intensity illumination required in many modern imaging techniques, providing a stable and reliable signal over the course of an experiment. aatbio.com The dye's robust nature enables its transfer from storage in solvents like DMSO to aqueous assay buffers without a discernible loss in performance. aatbio.com This stability is a significant advantage in complex experimental setups that require long acquisition times.

Influence of Aqueous Environments and pH on Fluorophore Performance (pH range 3-10)

The "Sulfo" designation in Sulfo-Cyanine3 NHS Ester refers to the presence of sulfonate groups, which confer enhanced water solubility. axispharm.comlumiprobe.comglenresearch.comibiantech.com This hydrophilicity is a major advantage for labeling biological molecules, as it allows for efficient conjugation in purely aqueous solutions without the need for organic co-solvents, which can be detrimental to protein structure and function. lumiprobe.comibiantech.com The sulfonated dye is less prone to aggregation in aqueous buffers, a common issue with non-sulfonated cyanine (B1664457) dyes that can lead to fluorescence quenching and artifacts. glenresearch.com

Furthermore, the fluorescence of Sulfo-Cyanine3 is notably stable across a broad pH range. axispharm.com Research findings indicate that the fluorophore's performance is largely insensitive to pH variations between 3 and 10. aatbio.comaatbio.com This characteristic is particularly valuable for biological research, where experiments may be conducted under a variety of buffer conditions, and local pH environments within cells can fluctuate. The ability to maintain consistent fluorescence across this wide pH spectrum ensures reliable and comparable results in diverse applications, from extracellular labeling to intracellular imaging. aatbio.comaatbio.com For optimal labeling efficiency with the NHS ester, a buffer with a pH of 8.5 ± 0.5 is typically recommended to facilitate the reaction with primary amines. aatbio.comaatbio.com

Considerations for Fluorescence Quantum Yield and Brightness in Research Design

The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Sulfo-Cyanine3 NHS Ester is characterized as a bright, orange-red fluorescent dye. axispharm.comaxispharm.com

The molar extinction coefficient is consistently reported to be high, with values around 150,000 M⁻¹cm⁻¹ or 162,000 M⁻¹cm⁻¹. aatbio.comlumiprobe.comaatbio.com This high value indicates a strong probability of light absorption at its excitation maximum.

The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is reported to be in the range of 0.1 to 0.15. aatbio.comlumiprobe.comlunanano.ca While this value may seem modest, the combination of a very high extinction coefficient and a moderate quantum yield results in a bright fluorescent label suitable for a wide range of applications, including flow cytometry and fluorescence microscopy. axispharm.com It is also noted that the quantum yield and fluorescence lifetime can be influenced by the local environment; for instance, interactions via π-π stacking with biomolecules like nucleoside monophosphates can inhibit photoisomerization and increase fluorescence efficiency. medchemexpress.com

Interactive Data Table: Spectroscopic and Photophysical Properties of Sulfo-Cyanine3 NHS Ester

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | axispharm.comaatbio.comlumiprobe.comaatbio.comlunanano.ca |

| Emission Maximum (λem) | ~563 - 570 nm | axispharm.comaatbio.comlumiprobe.comaxispharm.comaatbio.comlunanano.ca |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | aatbio.comlumiprobe.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.15 | aatbio.comlumiprobe.comaatbio.comlunanano.ca |

| Recommended Labeling pH | 8.0 - 9.0 | aatbio.comaatbio.commedchemexpress.com |

| Stable Fluorescence pH Range | 3 - 10 | aatbio.comaatbio.com |

Bioconjugation Methodologies and Targeted Labeling Applications

Labeling of Proteins and Peptides for Functional Studies

The covalent attachment of Sulfo-Cyanine3 NHS Ester to proteins and peptides enables the visualization and tracking of these biomolecules in various biological contexts. The high water solubility and bright fluorescence of the dye facilitate the study of protein localization, interaction, and function. axispharm.com

Cell Surface Protein-Specific Labeling with Membrane-Impermeable Probes

Due to its hydrophilic nature conferred by the sulfonate groups, Sulfo-Cyanine3 NHS Ester is membrane-impermeable. This characteristic allows for the specific labeling of proteins on the outer surface of live cells. nih.gov The dye reacts with exposed amine-containing residues of extracellular domains of transmembrane proteins and other surface-associated proteins without penetrating the cell membrane. This enables researchers to study the dynamics of the cell surface proteome, including protein trafficking and localization.

In one study, Sulfo-Cyanine3 NHS ester was used to label all exposed membrane proteins on dendritic cells to study intercellular communication through tunneling nanotubes (TNTs). nih.gov The uniform and high-density labeling achieved with this dye allowed for prolonged live-cell imaging to observe the transfer of membrane components between cells. nih.gov

Intracellular Protein Labeling and Subcellular Localization Studies

While Sulfo-Cyanine3 NHS Ester is generally membrane-impermeable for live cells, it can be used to label intracellular proteins in fixed and permeabilized cells. Once the cell membrane is compromised, the dye can access the cell's interior and react with the amino groups of intracellular proteins. This application is valuable for determining the subcellular localization of specific proteins. For instance, after immunolabeling a target protein with a primary antibody, a secondary antibody conjugated with Sulfo-Cyanine3 can be used for visualization via fluorescence microscopy. This allows for the precise localization of the protein of interest within different cellular compartments.

Antibody Conjugation for Immunofluorescence and Immunoassay Development

Sulfo-Cyanine3 NHS Ester is frequently used to create fluorescently labeled antibodies for use in immunofluorescence and immunoassays. lumiprobe.comyusiyy.com The NHS ester chemistry allows for the straightforward conjugation of the dye to the primary amines of antibodies, typically on lysine (B10760008) residues. aatbio.com The resulting fluorescent antibody conjugates can then be used to detect specific antigens in various applications.

In immunofluorescence microscopy, cells or tissue sections are incubated with a primary antibody specific to the target antigen, followed by a secondary antibody labeled with Sulfo-Cyanine3 that binds to the primary antibody. yusiyy.com This indirect detection method provides signal amplification and allows for the visualization of the antigen's distribution. Ready-to-use kits are available that provide all the necessary reagents for labeling antibodies with Sulfo-Cyanine3 NHS ester. lumiprobe.com

The development of immunoassays also benefits from the use of Sulfo-Cyanine3 labeled antibodies. For example, in fluorescence-based immunoassays, the intensity of the fluorescence signal from the labeled antibody is proportional to the amount of antigen present in the sample.

| Application | Target Molecule | Key Feature of Sulfo-Cyanine3 NHS Ester |

| Immunofluorescence | Specific antigens in cells/tissues | Bright and photostable fluorescence for imaging |

| Immunoassays | Soluble or cell-associated antigens | High quantum yield for sensitive detection |

Labeling of DNA-Binding Proteins for Mechanistic Dissection

The functional analysis of DNA-binding proteins can be facilitated by labeling them with fluorescent dyes like Sulfo-Cyanine3. By conjugating the dye to a DNA-binding protein, researchers can track its interaction with DNA in real-time using techniques such as fluorescence microscopy. This allows for the investigation of the protein's recruitment to specific DNA sequences and its role in DNA replication, transcription, and repair. A study on the non-specific labeling of the phi29 DNA polymerase encapsulated within DNA nanostructures utilized sulfo-Cy3-NHS ester to confirm the presence of the protein. soton.ac.uk

Nucleic Acid Labeling (Oligonucleotides, DNA, Deoxyuridine Triphosphates)

Sulfo-Cyanine3 NHS Ester is also a valuable tool for the fluorescent labeling of nucleic acids. axispharm.comlumiprobe.com This is typically achieved by reacting the dye with amine-modified oligonucleotides or by incorporating dye-labeled deoxynucleoside triphosphates during enzymatic DNA synthesis. lumiprobe.com

Amine-modified oligonucleotides, which contain a primary amine at either the 5' or 3' end, or internally, can be readily labeled with Sulfo-Cyanine3 NHS Ester. lumiprobe.com The resulting fluorescently labeled oligonucleotides can be used as probes in a variety of applications, including fluorescence in situ hybridization (FISH) and microarrays.

Alternatively, Sulfo-Cyanine3 can be introduced into DNA enzymatically through the use of a labeled deoxyuridine triphosphate (dUTP) analog, Sulfo-Cyanine3-dUTP. lumiprobe.comglpbio.combroadpharm.com This modified nucleotide can be incorporated into a growing DNA strand by DNA polymerases during amplification or labeling reactions. glpbio.com

| Labeling Method | Target | Application Examples |

| NHS Ester Chemistry | Amine-modified Oligonucleotides | Fluorescence in situ hybridization (FISH), Microarrays |

| Enzymatic Incorporation | DNA | DNA microarrays, Rolling Circle Amplification (RCA) |

Applications in Rolling Circle Amplification (RCA) and Loop-Mediated Isothermal Amplification (LAMP)

Rolling Circle Amplification (RCA):

The direct incorporation of fluorescently labeled nucleotides is an effective method for detecting the products of Rolling Circle Amplification (RCA). A study investigating the efficiency of various modified dUTPs in RCA found that Sulfo-Cyanine3-dUTP demonstrated the highest incorporation effectiveness by phi29 DNA polymerase. proquest.comnih.gov The research showed an incorporation rate of 4-9 Sulfo-Cyanine3 labels per 1000 nucleotides. proquest.comnih.gov The mean length of the RCA product was approximately 175,000 nucleotides, resulting in a significant fluorescence signal amplification of about 850-fold from a single target molecule. proquest.comnih.gov This high level of signal enhancement makes Sulfo-Cyanine3-dUTP a valuable reagent for sensitive detection in RCA-based assays. proquest.comnih.gov

Loop-Mediated Isothermal Amplification (LAMP):

In Loop-Mediated Isothermal Amplification (LAMP), fluorescently labeled primers can be used for real-time detection of the amplification products. While specific studies detailing the use of Sulfo-Cyanine3 NHS Ester for this purpose are not prevalent, the general principle of labeling amine-modified primers is well-established. An amino-modified primer can be synthesized and subsequently labeled with Sulfo-Cyanine3 NHS Ester. This fluorescently tagged primer can then be incorporated into the LAMP reaction. As the amplification proceeds, the labeled primer is integrated into the growing DNA concatemer, leading to an increase in fluorescence that can be monitored in real-time.

Evaluation of Labeled Nucleotide Incorporation Effectiveness

The enzymatic incorporation of nucleotides labeled with fluorescent dyes is a cornerstone of modern molecular biology techniques, including DNA sequencing and microarray analysis. nih.gov The effectiveness of this incorporation is highly dependent on the structure of the dye, the linker attaching it to the nucleotide, the specific nucleobase, and the type of DNA polymerase used. nih.govresearchgate.net

Sulfo-Cyanine3, a water-soluble and hydrophilic analog of the Cy3® dye, is used for such labeling applications. lumiprobe.comlumiprobe.com Its NHS ester derivative readily reacts with amino groups, allowing it to be conjugated to amino-linker-modified 2'-deoxyribonucleoside-5'-triphosphates (dNTPs). nih.govaatbio.com However, the bulky nature of cyanine (B1664457) dyes can present a challenge for DNA polymerases, potentially reducing the efficiency of incorporation compared to smaller labels like biotin. nih.gov

Research into the incorporation of various dye-labeled dNTPs has shown that while they are generally suitable substrates for polymerases like VentR exo– DNA polymerase, the efficiency can vary. nih.gov The successful generation of fluorescently labeled DNA probes is contingent on the polymerase's ability to tolerate the dye attached to the nucleotide. nih.gov Studies have demonstrated that polymerases may have difficulty synthesizing DNA from a 3' end that is labeled with a bulky fluorophore. researchgate.net The selection of the polymerase is therefore critical; for instance, Taq and Vent (exo-) DNA polymerases, representing the A and B polymerase families, have been studied for their ability to incorporate fluorescently labeled nucleotides during PCR. researchgate.net

Table 1: Factors Influencing Dye-Labeled Nucleotide Incorporation by DNA Polymerases

| Factor | Description | Research Findings |

|---|---|---|

| Dye Structure | The size, shape, and charge of the fluorescent dye. | Bulky dyes can hinder polymerase activity, reducing incorporation efficiency. nih.govresearchgate.net |

| Polymerase Type | Different DNA polymerase families (e.g., A and B) have varying tolerances for modified substrates. | VentR exo– DNA polymerase can incorporate various dye-labeled dNTPs, but efficiency varies. nih.gov |

| Nucleobase | The specific base (A, T, C, G) to which the dye is attached. | Incorporation efficiency can depend on the combination of the selected dye and the nucleobase. nih.gov |

| Linker Arm | The chemical spacer connecting the dye to the nucleotide. | The length and flexibility of the linker can influence the dye's position relative to the polymerase active site. |

| Dye Properties | Physicochemical characteristics such as hydrophilicity and charge. | Increased water solubility from sulfonation is beneficial, but high negative charge may interfere with the enzyme. nih.gov |

Conjugation to Complex Biological Entities

The reactivity of Sulfo-Cyanine3 NHS Ester with primary amines makes it a versatile tool for labeling complex biological structures for imaging and tracking studies. aatbio.comthermofisher.com Its high water solubility, conferred by the sulfo- groups, is particularly advantageous for reactions in aqueous biological buffers without the need for organic co-solvents. lumiprobe.comaxispharm.com

Exosomes, as nano-sized vesicles involved in intercellular communication, are of significant interest in diagnostics and therapeutics, making their tracking a crucial area of research. exosome-rna.com A powerful strategy for labeling exosomes involves metabolic glycan labeling coupled with bioorthogonal click chemistry. exosome-rna.comnih.gov

In this method, cells are cultured with an unnatural monosaccharide, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is metabolically incorporated into the sialic acid of cell and exosome glycoconjugates. exosome-rna.comnih.gov This process effectively decorates the surface of the exosomes with azide groups. These azide-containing exosomes can then be specifically labeled via a strain-promoted azide-alkyne click (SPAAC) reaction with a fluorescent probe. nih.gov

For this purpose, a derivative of Sulfo-Cyanine3, such as azadibenzylcyclooctyne (ADIBO)-sulfo-Cy3, is used. exosome-rna.comnih.gov The ADIBO group reacts specifically with the azide groups on the exosome surface, forming a stable covalent bond and tagging the exosome with the bright, fluorescent Sulfo-Cyanine3 dye. nih.gov This labeling strategy is highly specific and has been used to track the cellular uptake of exosomes in vitro. For example, studies have used this method to label exosomes derived from human breast cancer cell lines (MDA-MB-231 and MCF-7) and have observed their dose-dependent uptake by other cells using fluorescence microscopy and flow cytometry. nih.gov This metabolic labeling approach is considered a promising tool for studying the biodistribution and biological functions of exosomes. exosome-rna.com

Table 2: Metabolic Labeling of Exosomes Using a Sulfo-Cyanine3 Derivative

| Step | Procedure | Key Reagents | Purpose |

|---|---|---|---|

| 1. Metabolic Incorporation | Cells are cultured with an azide-containing unnatural sugar. | Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) | To introduce azide (-N3) functional groups onto the surface glycans of exosomes. exosome-rna.comnih.gov |

| 2. Exosome Isolation | Exosomes are harvested from the cell culture medium. | Standard isolation techniques (e.g., ultracentrifugation) | To purify the azide-modified exosomes. |

| 3. Bioorthogonal Ligation | Isolated exosomes are reacted with a cyclooctyne-modified dye. | Azadibenzylcyclooctyne (ADIBO)-sulfo-Cy3 | To specifically and covalently attach the Sulfo-Cyanine3 fluorophore to the exosome surface via click chemistry. exosome-rna.comnih.gov |

| 4. Purification & Analysis | Labeled exosomes are purified from excess dye. | Gel filtration (e.g., G-25 spin column) | To remove unreacted dye before use in downstream applications like cellular tracking. nih.gov |

The surface modification of nanoparticles and nanomaterials is essential for tailoring their properties for specific biological applications. Sulfo-Cyanine3 NHS Ester is well-suited for this purpose due to the well-established reactivity of N-hydroxysuccinimide (NHS) esters with primary amines. thermofisher.comlumiprobe.com This reaction forms a stable, covalent amide bond under mild, slightly alkaline conditions (pH 8.3-8.5), which is compatible with many types of nanomaterials. lumiprobe.com

The process of functionalization typically involves nanoparticles that either inherently possess primary amine groups on their surface or have been pre-functionalized to introduce them. Alternatively, nanoparticles with surface carboxyl groups can be activated using a carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (or its water-soluble analog, sulfo-NHS). This two-step process forms a reactive NHS-ester intermediate on the nanoparticle surface, which can then efficiently conjugate to amine-containing molecules. However, for direct labeling, if the nanoparticle is amine-functionalized, it can be directly reacted with Sulfo-Cyanine3 NHS Ester.

The high water solubility of Sulfo-Cyanine3 NHS Ester is a significant advantage, preventing aggregation of nanoparticles that might occur with less soluble dyes requiring organic co-solvents. lumiprobe.com By covalently attaching the Sulfo-Cyanine3 fluorophore, nanoparticles can be rendered fluorescent, enabling their visualization and tracking in biological systems, such as in cellular uptake studies or for in vivo imaging.

Advanced Imaging and Sensing Applications in Biological Systems

Fluorescence Microscopy Techniques

The bright and photostable nature of Sulfo-Cyanine3 makes it an excellent candidate for various fluorescence microscopy applications, enabling the visualization of cellular structures and dynamic processes with high clarity. axispharm.com

Confocal Laser Scanning Microscopy for High-Resolution Visualization

Sulfo-Cyanine3 NHS ester is frequently employed in confocal laser-scanning microscopy to achieve high-resolution images of cellular components. nih.gov Its membrane-impermeable nature allows for the specific labeling of cell surface proteins in living cells. nih.gov When HeLa cells were treated with Sulfo-Cyanine3-NHS, the resulting fluorescence was detected exclusively on the cell surface, in contrast to a membrane-permeable version of the dye which labeled proteins primarily in the cytoplasm. nih.gov This specificity is crucial for studying the organization and dynamics of the cell surface proteome. The dye's compatibility with common laser lines, such as the 514 nm line of an argon-ion laser, contributes to its efficient excitation. interchim.fr

Live-Cell Imaging for Dynamic Biological Processes

The ability to label cell surface proteins without compromising cell viability is a key advantage of Sulfo-Cyanine3 NHS ester for live-cell imaging. nih.gov This technique allows researchers to observe dynamic cellular events in real-time. A rapid labeling protocol, taking less than five minutes, has been developed for uniformly labeling live mammalian cell surface proteins. nih.gov This method has been successfully used to visualize previously elusive membrane topologies and cell-cell interactions, including the transient accumulation of membrane proteins at cell-cell contacts and bidirectional migration patterns guided by membrane fibers. nih.gov The enhanced water solubility of the sulfonated dye is particularly beneficial for labeling proteins that are prone to denaturation or have low solubility in the presence of organic co-solvents. vnir.lifeibiantech.com This property ensures that the labeling process has minimal impact on the natural behavior of the cells being studied.

Integration with High-Speed Near-Field Fluorescence Microscopy and Atomic Force Microscopy

The application of Sulfo-Cyanine3 NHS ester extends to cutting-edge imaging techniques that combine fluorescence microscopy with other modalities. A notable example is its use in a hybrid method that integrates high-speed near-field fluorescence microscopy with high-speed atomic force microscopy (AFM). medkoo.com This powerful combination allows for the simultaneous acquisition of topographical and fluorescence data at high spatial and temporal resolutions. In one study, Sulfo-Cyanine3 NHS ester was used to functionalize diamond surfaces for characterization, demonstrating its utility in advanced materials and biophysical research. ethz.ch

Flow Cytometry for Cell Sorting and Analysis

Sulfo-Cyanine3 NHS ester is a valuable reagent in flow cytometry for the precise sorting and analysis of cells. axispharm.comaxispharm.com By labeling cell surface proteins, the dye provides a distinct fluorescent signal that allows for the identification and quantification of specific cell populations within a heterogeneous sample. axispharm.com Its bright fluorescence ensures a strong signal-to-noise ratio, which is critical for accurate detection and sorting. axispharm.com The water-soluble nature of Sulfo-Cyanine3 NHS ester facilitates its use in aqueous buffer systems typically employed in flow cytometry, eliminating the need for organic solvents that could potentially harm the cells. lumiprobe.com

Förster Resonance Energy Transfer (FRET) Based Methodologies

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and Sulfo-Cyanine3 plays a significant role in FRET-based assays.

Principles of Sulfo-Cyanine3 as a Donor or Acceptor in FRET Pairs

Sulfo-Cyanine3 can function as either a donor or an acceptor molecule in FRET pairs, depending on the spectral properties of its partner fluorophore. FRET relies on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore.

When paired with a fluorophore with a higher emission wavelength, such as Sulfo-Cyanine5, Sulfo-Cyanine3 acts as the donor . d-nb.info In a study developing doubly labeled ATP analogues as ratiometric FRET probes for ATP hydrolysis, a combination of Sulfo-Cy3 and Sulfo-Cy5 proved to be highly effective due to their excellent solubility in aqueous buffers and the significant change in fluorescence upon cleavage. d-nb.info

Conversely, Sulfo-Cyanine3 can serve as an acceptor when paired with a donor that has a lower emission wavelength. For instance, Sulfo-Cyanine3.5 is commonly used as a FRET donor in a pair with Cyanine5, and as a FRET acceptor when paired with Cyanine3. lumiprobe.com The choice of Sulfo-Cyanine3 as a FRET partner is advantageous due to its bright fluorescence and photostability, which contribute to the sensitivity and reliability of the FRET measurement. axispharm.com

Compound Information Table

| Compound Name | Synonyms/Alternatives |

| Sulfo-Cyanine3 NHS Ester | Sulfo-Cy3 NHS ester broadpharm.com, Cy3® NHS ester analog ibiantech.comlumiprobe.com, Alexa Fluor 546 substitute ibiantech.commedkoo.com, DyLight 549 substitute ibiantech.comlumiprobe.com |

| Sulfo-Cyanine3.5 | Sulfo-Cy3.5 axispharm.com |

| Sulfo-Cyanine5 | Sulfo-Cy5 d-nb.info |

| Cyanine3 | Cy3 aatbio.com |

| Cyanine5 | Cy5 aatbio.com |

| DiO | |

| Alexa Fluor 647 NHS-ester | AF647-DC2.4 nih.gov |

| FITC-labeled ovalbumin | FITC-OVA nih.gov |

| Eclipse | |

| TCEP | |

| DAPI | |

| TAPI-2 | |

| sulfo-NHS-LC-LC-biotin | |

| N,N-dimethylformamide | DMF medchemexpress.com |

Spectral Properties of Sulfo-Cyanine3

| Property | Value | Source |

| Excitation Maximum | ~554-555 nm | axispharm.comvnir.life |

| Emission Maximum | ~568-570 nm | axispharm.comvnir.life |

| Stokes Shift | ~14 nm | axispharm.com |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 cm⁻¹M⁻¹ | lumiprobe.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.15 | lumiprobe.comaatbio.com |

Investigation of Protein-Protein Interaction Dynamics

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Sulfo-Cyanine3 NHS Ester is frequently employed as a FRET donor or acceptor to monitor these interactions in real-time. By labeling one protein with Sulfo-Cyanine3 NHS Ester and its interacting partner with a suitable spectral partner (e.g., Sulfo-Cyanine5), researchers can detect changes in FRET efficiency as the proteins associate or dissociate. This approach provides dynamic information about the kinetics and stoichiometry of PPIs. For instance, studies have utilized Sulfo-Cyanine3 NHS ester to label proteins and observe their interactions within cellular complexes, providing insights into the assembly and disassembly of these molecular machines.

Characterization of Biomolecular Conformations and Proximity (e.g., DNA-protein complexes)

Understanding the three-dimensional structure of biomolecules and their complexes is crucial for elucidating their function. FRET, powered by dyes like Sulfo-Cyanine3 NHS Ester, serves as a "molecular ruler" to measure intramolecular and intermolecular distances. In the context of DNA-protein complexes, the dye can be attached to either the protein or the DNA. Changes in the fluorescence of Sulfo-Cyanine3, often due to its interaction with the local environment or a FRET partner, can reveal conformational changes within the complex. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), is a powerful method for studying these interactions. oup.comnih.gov For example, the binding of a protein to a Sulfo-Cyanine3-labeled DNA molecule can alter the dye's fluorescence properties, providing information about the binding event and any associated conformational shifts. oup.com

| Application | Biomolecules Involved | Technique | Finding |

| DNA-Protein Interaction | DNA hairpin labeled with Cy3 | Fluorescence Spectroscopy | Fluorescence of Cy3 is enhanced upon the closing of the DNA hairpin, indicating restricted photoisomerization due to stacking interactions. oup.com |

| Allosteric Interactions in DNA | DNA duplex with a single abasic site and a Cy3 label | Fluorescence Spectroscopy | Varying the position of the abasic site modulates the dye-DNA interaction, suggesting through-backbone allosteric interactions. nih.gov |

Real-time Monitoring of Nanoparticle Assembly and Encapsulation

The development of nanoparticles for drug delivery and other biomedical applications requires precise characterization of their assembly and the encapsulation of therapeutic agents. Sulfo-Cyanine3 NHS Ester can be used to label components of a nanoparticle system, such as lipids or polymers, as well as the cargo to be encapsulated. nih.gov By monitoring the FRET signal between a Sulfo-Cyanine3-labeled component and another fluorophore, researchers can track the kinetics of nanoparticle formation and the efficiency of encapsulation in real-time. nih.gov This is particularly valuable for optimizing nanoparticle formulations and understanding their stability. For instance, FRET has been used to probe the release of encapsulated molecules from nanoparticles. nih.gov

| Study Focus | Nanoparticle System | Labeled Components | Key Finding |

| Nanoparticle-Biofilm Interaction | Silica@ceria nanocarriers | Not specified with Sulfo-Cy3 | Multi-parametric surface plasmon resonance can monitor biofilm formation and nanoparticle interactions in real-time. doria.fi |

| Protease Sensing in Wound Dressings | Gold nanoparticles (AuNPs) in nanocellulose dressings | Protease substrate labeled with Cyanine3 (Cy3) | Quenching of Cy3 fluorescence by AuNPs is reversed upon proteolytic cleavage, enabling real-time detection of wound pathogens. acs.org |

| Nanoparticle-Mediated Drug Delivery | Liposomes | Liposome surface (DOPE) labeled with Cy3, and Interleukin-12 (IL-12) or a peptide labeled with Cy5 | FRET between Cy3 and Cy5 was used to probe the mechanism of IL-12 exposure and release from the nanoparticle surface. nih.gov |

Multiplexed FRET Systems for Correlating Multiple Signaling Events

Cellular signaling pathways are complex networks of interacting molecules. To unravel these complexities, it is often necessary to monitor multiple events simultaneously. Multiplexed FRET systems, which employ several FRET pairs with distinct spectral properties, allow for the concurrent observation of different molecular interactions or conformational changes. Sulfo-Cyanine3 NHS Ester, with its well-defined spectral characteristics, can be integrated into these systems as a donor or acceptor for one of the FRET channels. byu.edu This enables the correlation of multiple signaling events, providing a more holistic view of cellular processes. For example, a study used Sulfo-Cyanine3 and Sulfo-Cyanine7 as barcoding dyes to distinguish different cell populations expressing FRET-based biosensors, allowing for the multiplexed analysis of metabolites. byu.edu

Molecular Imaging and High-Throughput Screening

Beyond microscopy-based applications, Sulfo-Cyanine3 NHS Ester is a valuable reagent in various molecular imaging and high-throughput screening platforms.

In Vitro Bioanalytical Assays

Sulfo-Cyanine3 NHS Ester is widely used to label proteins, antibodies, and other biomolecules for use in a range of in vitro bioanalytical assays. axispharm.com Its bright fluorescence and high water solubility make it an excellent choice for assays that require sensitive detection in aqueous environments. ibiantech.com These assays are critical for diagnostics, drug discovery, and basic research. The dye's properties ensure a strong signal and low background, contributing to the accuracy and reliability of these assays. axispharm.com

Microarray Analysis and Fluorescent ELISA

In microarray analysis, thousands of molecules are spotted onto a solid surface, allowing for the simultaneous analysis of a large number of interactions. Sulfo-Cyanine3 NHS Ester is a standard dye for labeling probes, such as DNA or proteins, used in microarray experiments. lumiprobe.com Its fluorescence allows for the quantification of the amount of labeled probe that binds to each spot on the array.

Similarly, in fluorescent Enzyme-Linked Immunosorbent Assays (ELISAs), Sulfo-Cyanine3 NHS Ester can be used to label detection antibodies. The fluorescence intensity of the dye provides a quantitative measure of the analyte of interest. The use of fluorescent dyes like Sulfo-Cyanine3 in ELISAs can offer higher sensitivity and a wider dynamic range compared to traditional colorimetric methods.

Immunofluorescence Staining in Tissue and Cell Samples

Immunofluorescence (IF) is a powerful imaging technique that leverages the specificity of antibodies to visualize the localization of proteins and other antigens within cells and tissues. The core of this technique lies in the use of fluorescently labeled antibodies. Sulfo-Cyanine3 NHS Ester serves as a robust fluorescent label in this context.

The compound's N-hydroxysuccinimide (NHS) ester group is amine-reactive, enabling it to form a stable, covalent amide bond with primary amino groups found on proteins, most notably the lysine (B10760008) residues of antibodies. This labeling reaction is typically carried out in a buffer with a slightly alkaline pH of 8.0-9.0 to ensure the target amino groups are deprotonated and reactive. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye molecule. This is a significant advantage as it allows for the labeling of sensitive proteins, such as antibodies, in purely aqueous solutions, minimizing the need for organic co-solvents that can cause protein denaturation.

Once an antibody (either primary or secondary) is conjugated with Sulfo-Cyanine3, it can be used to stain biological samples. The process involves incubating the fixed and permeabilized cells or tissue sections with the fluorescently labeled antibody. The antibody binds specifically to its target antigen, and the location of this binding can be visualized using a fluorescence microscope equipped with appropriate filter sets for the dye's excitation and emission spectra (typically around 550 nm for excitation and 570 nm for emission). For instance, an anti-tubulin primary antibody followed by a Sulfo-Cyanine3-labeled secondary antibody can be used to visualize the intricate network of the cytoskeleton.

Research findings indicate that the degree of substitution (DOS)—the average number of dye molecules per antibody—is a critical parameter for successful immunofluorescence. An optimal DOS, often recommended to be between 2 and 10, ensures a bright signal without the fluorescence quenching that can occur at excessively high labeling densities. Purification of the conjugate using methods like gel filtration is a crucial step to remove any unreacted, free dye, which could otherwise lead to high background noise.

Table 1: Properties of Sulfo-Cyanine3 NHS Ester

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Dark red crystals | |

| Molecular Formula | C34H38N3NaO10S2 | |

| Molecular Weight | ~735.8 - 751.9 g/mol | |

| Solubility | High in water and polar organic solvents (DMSO, DMF) | |

| Excitation Maximum (λex) | ~548 - 555 nm | |

| Emission Maximum (λem) | ~563 - 570 nm | |

| Extinction Coefficient | ~162,000 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield | ~0.1 | |

Quantitative Real-Time PCR (qPCR) Detection

Quantitative Real-Time PCR (qPCR) is a cornerstone technology in molecular biology for the detection and quantification of nucleic acids. The method monitors the amplification of a target DNA sequence in real-time, cycle by cycle. This real-time monitoring is achieved through the use of fluorescent reporters. While some qPCR methods use non-specific intercalating dyes, sequence-specific detection is often accomplished using fluorescently labeled oligonucleotide probes.

Sulfo-Cyanine3 NHS Ester is utilized in this application to create these sequence-specific probes. The process involves synthesizing an oligonucleotide (a short single-stranded DNA sequence) that is complementary to a specific region of the target DNA and has been modified to include a primary amine group. The amine-reactive NHS ester of the Sulfo-Cyanine3 dye is then covalently attached to this amine-modified oligonucleotide.

This custom-labeled probe is then included in the qPCR reaction mixture along with the sample DNA, primers, and polymerase. During the amplification process, the Sulfo-Cyanine3-labeled probe hybridizes to its complementary sequence on the target DNA. Many qPCR probe designs (e.g., hydrolysis probes) also incorporate a quencher molecule. When the probe is intact, the quencher is in close proximity to the Sulfo-Cyanine3 dye, suppressing its fluorescence. As the polymerase extends the primer, its exonuclease activity degrades the hybridized probe, separating the dye from the quencher. This separation results in an increase in fluorescence, which is detected by the qPCR instrument. The intensity of the fluorescent signal is directly proportional to the amount of amplified DNA, allowing for precise quantification.

The use of cyanine (B1664457) dye-labeled probes, such as those made with Sulfo-Cyanine3, provides high sensitivity and specificity, as the signal is only generated from the amplification of the intended target sequence. This contrasts with non-specific intercalating dyes, which fluoresce upon binding to any double-stranded DNA, including non-specific amplification products like primer-dimers.

Table 2: Research Findings on Sulfo-Cyanine3 NHS Ester Labeling

| Parameter | Recommended Condition/Finding | Source(s) |

|---|---|---|

| Target Functional Group | Primary amines (-NH2) | |

| Reaction pH | 7.4 - 9.0 | |

| Recommended Buffer | Phosphate-buffered saline (PBS), Sodium Bicarbonate | |

| Reaction Time | 30 - 60 minutes | |

| Reaction Temperature | Room temperature or 37°C | |

| Dye:Protein Molar Ratio | 5:1 to 20:1 (10:1 often recommended as a starting point) | |

| Optimal Degree of Substitution (DOS) | 2 - 10 for antibodies |

| Purification Method | Gel filtration (e.g., Sephadex G-25), Spin Columns | |

Research on Functional Probe and Biosensor Development

Design Principles for Target-Specific Fluorescent Probes Utilizing Sulfo-Cyanine3 NHS Ester

The design of target-specific fluorescent probes using Sulfo-Cyanine3 NHS Ester hinges on the strategic conjugation of the dye to a recognition element that selectively binds to the molecule or process of interest. The NHS ester moiety readily reacts with primary amine groups present in proteins, peptides, and other biomolecules, forming stable amide bonds. aatbio.com This straightforward and efficient labeling chemistry allows researchers to create a diverse range of fluorescent probes. aatbio.comalabiolab.ro

Key design principles include:

Specificity of the Recognition Moiety: The core of the probe's specificity lies in the chosen biomolecule. This can range from antibodies and antibody fragments for targeting specific antigens, to peptides designed as substrates for particular enzymes, or small molecules with high affinity for a specific cellular component.

Stoichiometry of Labeling: The ratio of dye molecules to the biomolecule (degree of labeling) is a critical parameter. aatbio.com Over-labeling can potentially interfere with the biological activity or binding affinity of the recognition element, while under-labeling may result in insufficient signal for detection. aatbio.com Optimization of the dye-to-protein ratio is therefore essential for achieving optimal probe performance. aatbio.com

Linker Chemistry: In some instances, a linker arm is incorporated between the Sulfo-Cyanine3 dye and the recognition element. This can provide spatial separation, minimizing potential steric hindrance and preserving the function of the biomolecule.

Control of Physicochemical Properties: The inherent water solubility of Sulfo-Cyanine3, due to its sulfonate groups, is a significant advantage. ibiantech.comlumiprobe.com It allows for labeling reactions to be performed in aqueous buffers, which is particularly beneficial for proteins that are prone to denaturation in the presence of organic solvents. ibiantech.comlumiprobe.com

A typical labeling protocol involves dissolving the Sulfo-Cyanine3 NHS Ester in an anhydrous solvent like DMSO or DMF and adding it to a solution of the target biomolecule in a buffer with a slightly alkaline pH (typically 8.0-9.0) to facilitate the reaction with primary amines. aatbio.commedchemexpress.com Unreacted dye is then removed through methods like dialysis or gel filtration. lumiprobe.comaacrjournals.org

Applications in Disease Mechanism Elucidation

The versatility of Sulfo-Cyanine3 NHS Ester has led to its widespread use in developing probes to investigate various aspects of disease pathogenesis.

Development of Protease Activity Sensors for Biological Environments

Proteases play crucial roles in numerous physiological and pathological processes, including cancer and wound healing. Dysregulated protease activity is often a hallmark of disease. Fluorescent probes based on Sulfo-Cyanine3 NHS Ester have been developed to monitor protease activity in real-time.

One common strategy involves designing a peptide substrate that is specifically cleaved by the protease of interest. This peptide is often dual-labeled with a fluorophore (like Sulfo-Cyanine3) and a quencher. In the intact probe, the fluorescence of Sulfo-Cyanine3 is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to a "turn-on" fluorescent signal that is directly proportional to the enzyme's activity. acs.orgnih.gov

In a notable application, researchers have integrated Sulfo-Cyanine3-labeled substrates into nanocellulose wound dressings to create sensors for detecting proteases produced by wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. acs.orgnih.gov Cleavage of the substrate by bacterial proteases results in a significant increase in fluorescence, enabling the rapid and sensitive detection of infection. acs.orgnih.gov

| Application | Probe Design Principle | Finding |

| Wound Infection Detection | A peptide substrate for bacterial proteases is labeled with Sulfo-Cyanine3 and integrated into a nanocellulose dressing. acs.orgnih.gov | Cleavage of the substrate by proteases from pathogenic bacteria leads to a measurable increase in fluorescence, indicating infection. acs.org |

| General Protease Sensing | A polypeptide-based protease substrate is labeled with Sulfo-Cyanine3. acs.org | The cleavage of the labeled substrate by proteases can be monitored by the change in fluorescence, allowing for the assessment of protease activity. acs.org |

Detection of Glycan Biomarkers in Disease States

Aberrant glycosylation is a well-established characteristic of many diseases, particularly cancer. Specific glycan structures on the surface of cancer cells can serve as valuable biomarkers for diagnosis and prognosis. Sulfo-Cyanine3 NHS Ester is frequently used to label antibodies that recognize these specific glycan epitopes, enabling their detection in tissues and cells through immunofluorescence. aacrjournals.orgnih.gov

For instance, in pancreatic ductal adenocarcinoma (PDAC), researchers have utilized Sulfo-Cyanine3 NHS Ester to label the TRA-1-60 antibody, which recognizes the sTRA glycan biomarker. nih.govnih.gov This has allowed for the spatial analysis of sTRA expression within tumor tissues, providing insights into tumor heterogeneity and its association with chemotherapy resistance. aacrjournals.orgnih.govbiorxiv.org By co-staining with antibodies against other biomarkers like CA19-9 labeled with a different fluorophore (e.g., Sulfo-Cyanine5), researchers can perform multiplexed imaging to better define cancer cell subpopulations. nih.govnih.govbiorxiv.org

| Disease | Biomarker | Labeled Molecule | Technique | Finding |

| Pancreatic Cancer | sTRA (sialylated tumor-related antigen) | TRA-1-60 Monoclonal Antibody | Immunofluorescence | sTRA is a marker of a subpopulation of cancer cells and is associated with resistance to chemotherapy. nih.govbiorxiv.org |

| Pancreatic Cancer | CA19-9 | CA19-9 Monoclonal Antibody | Immunofluorescence | CA19-9 is a well-established biomarker for pancreatic cancer, and its spatial distribution in relation to other markers provides information on tumor heterogeneity. nih.govnih.gov |

Investigation of Multidrug Resistance Mechanisms through Targeted Conjugates

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). To study and potentially overcome MDR, researchers have synthesized conjugates of P-gp inhibitors or substrates with fluorescent dyes, including Sulfo-Cyanine3.

A study focused on developing chemical biology tools to investigate P-gp expression in tumor cells synthesized a series of fluorescently labeled conjugates. rsc.org Among these, conjugates labeled with Sulfo-Cyanine3 exhibited a distinct intracellular staining pattern, suggesting their potential to selectively target P-gp and provide insights into its function and localization within resistant cancer cells. rsc.org These fluorescent tools can be instrumental in screening for new MDR modulators and understanding the molecular basis of drug efflux.

Probing Biomolecular Aggregation and Interaction in Proteinopathies (e.g., Amyloid-beta Oligomers)

While direct evidence for the use of Sulfo-Cyanine3 NHS Ester in probing amyloid-beta oligomers was not found in the provided search results, the principles of its application in studying biomolecular interactions are well-established. The self-quenching properties of cyanine (B1664457) dyes at high concentrations can be exploited to monitor aggregation processes. For example, if a peptide prone to aggregation is labeled with Sulfo-Cyanine3, the fluorescence may decrease as the peptides come into close proximity during aggregation.

In a related application, the aggregation of antimicrobial peptides was studied using Sulfo-Cyanine3 labeling. nih.gov By mixing a small ratio of labeled peptide with unlabeled peptide, changes in fluorescence could be used to infer the degree of peptide aggregation. nih.gov This principle could be adapted to study the aggregation of amyloid-beta or other proteins involved in neurodegenerative diseases.

Quantitative Assessment of Membrane Targeting and Localization of Biomolecules

Sulfo-Cyanine3 NHS Ester is an effective tool for labeling cell surface proteins due to its membrane impermeability and reactivity with exposed amine groups. nih.gov This allows for the quantitative assessment of membrane protein dynamics, localization, and interactions.

Researchers have used Sulfo-Cyanine3 NHS Ester for pan-membrane-protein labeling of live cells. nih.gov This technique provides a uniform and high-density labeling of the cell surface, enabling the visualization of fine membrane structures and dynamic processes like cell migration and intercellular communication through super-resolution microscopy. nih.gov By co-labeling different cell populations with Sulfo-Cyanine3 and another spectrally distinct dye like Sulfo-Cyanine5, cell-cell interactions and the transfer of membrane components can be studied in detail. nih.gov

Furthermore, the fluorescence of Sulfo-Cyanine3 can be used to quantify the binding and internalization of labeled molecules. For instance, the membrane contact ability and oligomerization of antimicrobial peptides have been quantified using fluorescence-based methods with peptides labeled with cyanine dyes. biorxiv.org This approach allows for a more mechanistic understanding of how these peptides interact with and disrupt bacterial membranes.

Emerging Research Directions and Future Prospects

Challenges and Limitations in Current Research Applications

Despite its broad utility, Sulfo-Cyanine3 NHS ester is not without its challenges. Its performance can be influenced by various factors, particularly in the complex environment of living cells and tissues. Understanding these limitations is crucial for accurate data interpretation and for developing the next generation of fluorescent probes.

Furthermore, non-specific binding of Sulfo-Cy3 conjugates to cellular components other than the intended target can be a significant source of background noise, thereby reducing the signal-to-noise ratio and potentially leading to misinterpretation of the results. This is particularly problematic in applications requiring high sensitivity and specificity. The hydrophobicity of the dye can contribute to this issue, causing it to interact with cellular membranes and other hydrophobic structures.

The conjugation of Sulfo-Cy3 NHS ester to a biomolecule can also alter the function of that molecule. The dye molecule's size and charge can sterically hinder binding sites or disrupt protein-protein interactions. This can affect the biological activity of the labeled protein, a critical consideration in studies of molecular function. Additionally, interactions between multiple dye molecules on a single protein can lead to fluorescence quenching , where the fluorescence intensity is diminished, a phenomenon that can be dependent on the degree of labeling.

Finally, the fluorescence properties of Sulfo-Cy3 can be sensitive to its microenvironment, including factors like pH and the polarity of the surrounding solvent. This can lead to variations in fluorescence intensity that are not directly related to the concentration of the labeled molecule, complicating quantitative measurements.

Table 1: Key Challenges Associated with Sulfo-Cyanine3 NHS Ester

| Challenge | Description | Potential Impact on Research |

|---|---|---|

| Photobleaching | Permanent loss of fluorescence upon prolonged light exposure. | Limits the duration of imaging experiments and can affect quantitative analysis. |

| Photoisomerization | Reversible conversion to a non-fluorescent isomer. | Reduces quantum yield and overall brightness of the probe. |

| Non-specific Binding | Adherence of the probe to unintended cellular components. | Increases background signal, reduces signal-to-noise ratio, and can lead to artifacts. |

| Alteration of Biomolecule Function | The attached dye can interfere with the biological activity of the labeled molecule. | May lead to inaccurate conclusions about the molecule's function in its native state. |

| Fluorescence Quenching | Reduction in fluorescence intensity due to interactions between dye molecules. | Can complicate the relationship between fluorescence signal and the amount of labeled protein. |

| Environmental Sensitivity | Fluorescence properties can be affected by local pH, polarity, and viscosity. | May introduce variability in fluorescence measurements that is not related to the target molecule. |

Strategies for Enhancing Probe Performance in Complex Biological Systems

To address the limitations of current fluorescent probes, researchers are developing innovative strategies to enhance the performance of Sulfo-Cyanine3 NHS ester in complex biological environments. These strategies aim to improve brightness, photostability, and specificity, thereby enabling more sensitive and reliable imaging.

A key approach to improving probe performance is through structural modification of the cyanine (B1664457) dye itself . By altering the polymethine chain or the heterocyclic nuclei, it is possible to enhance the photophysical properties of the dye. For instance, rigidifying the polymethine chain by incorporating ring structures can reduce non-radiative decay pathways like photoisomerization, leading to a significant increase in quantum yield and fluorescence lifetime. The development of the Cy3B dye, which incorporates a six-membered ring in

Q & A

Basic Research Questions

Q. How to optimize conjugation protocols for proteins with low solubility using Sulfo-Cyanine3 NHS Ester?

- Methodological Answer :

- Solubility Considerations : Due to its sulfonate groups, Sulfo-Cyanine3 NHS Ester is highly water-soluble, eliminating the need for organic co-solvents for most proteins. For low-solubility proteins, dissolve the dye in PBS (pH 7.4) or HEPES buffer (pH 8.5) to maintain amine reactivity .

- Reaction Conditions : Use a 10:1 molar excess of dye-to-protein to ensure efficient labeling. Incubate at 4°C for 2–4 hours to minimize hydrolysis of the NHS ester. Remove unreacted dye via gel filtration (e.g., PD-10 columns) .

Q. What buffer components are critical to avoid interference during labeling?

- Methodological Answer :

- Avoid Amine-Containing Buffers : Tris or glycine buffers will compete with protein amines, reducing labeling efficiency. Use carbonate-bicarbonate (pH 9.0) for optimal NHS ester reactivity .

- Chelating Agents : EDTA (1–2 mM) can stabilize metal-sensitive proteins without affecting dye conjugation .

Q. How to quantify labeling efficiency and avoid dye aggregation?

- Methodological Answer :

-

Spectrophotometry : Measure absorbance at 550 nm (Cy3 peak) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:

Calculate the dye-to-protein ratio (DPR) as: $$ \text{DPR} = \frac{A_{550} \times \varepsilon_{\text{protein}}}{\varepsilon_{550} \times A_{280, \text{corr}}} $$

Advanced Research Questions

Q. How to resolve discrepancies in fluorescence intensity across experimental setups?

- Methodological Answer :

- Normalization Controls : Include internal controls (e.g., a reference fluorophore) to account for instrument variability.

- Environmental Factors : Assess pH (fluorescence decreases in acidic environments) and temperature (aggregation at >37°C). Use dynamic light scattering (DLS) to detect dye-protein aggregates .

- Data Contradiction Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables causing discrepancies .

Q. What strategies validate labeling specificity in complex biological samples (e.g., serum)?

- Methodological Answer :

- Blocking Free Amines : Pre-treat samples with NHS-acetate (10 mM) to block non-target amines, ensuring dye binds only to the intended protein.

- Mass Spectrometry : Perform tryptic digests and LC-MS/MS to confirm dye localization on specific lysine residues .

- Competitive Assays : Co-incubate with unlabeled ligands to verify signal reduction due to specific binding .

Q. How to integrate Sulfo-Cyanine3 NHS Ester with super-resolution microscopy (e.g., STED)?

- Methodological Answer :

- Photostability Optimization : Add oxygen scavengers (e.g., glucose oxidase/catalase) to reduce photobleaching during prolonged imaging.

- Buffer Compatibility : Use imaging buffers devoid of primary amines (e.g., MEA or Trolox in PBS) to prevent dye detachment .

- Cross-Validation : Compare results with AlexaFluor 546-labeled samples to assess dye performance under identical conditions .

Q. How to design a controlled study comparing Sulfo-Cyanine3 NHS Ester with alternative dyes (e.g., AlexaFluor 546)?

- Methodological Answer :

- Parameter Standardization : Match dye-to-protein ratios, excitation/emission settings, and buffer conditions.

- Quantitative Metrics : Measure brightness (, where ), photostability (time until 50% intensity loss), and nonspecific binding (signal in negative controls) .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences in labeling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.